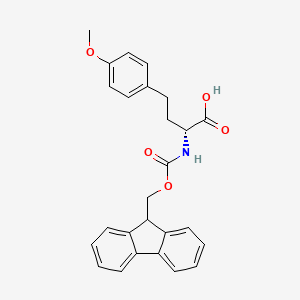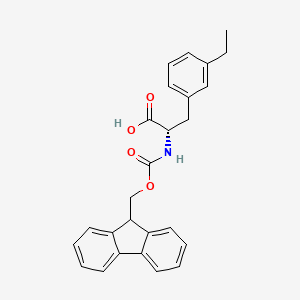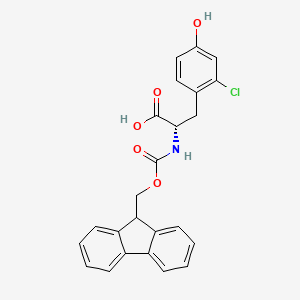
Fmoc-L-2-methylamino-7-octenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-2-methylamino-7-octenoic acid: is a synthetic amino acid derivative commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) to protect the amino group during the assembly of peptide chains. The compound has the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-2-methylamino-7-octenoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-2-methylamino-7-octenoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-2-methylamino-7-octenoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents such as carbodiimides (e.g., DCC) and activators (e.g., HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC (N,N’-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).
Major Products Formed
Deprotection: L-2-methylamino-7-octenoic acid.
Coupling: Peptide chains with this compound incorporated at specific positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-L-2-methylamino-7-octenoic acid is used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function.
Biology
In biological research, this compound is utilized to create peptide-based probes and inhibitors. These molecules can be used to investigate biological pathways and interactions at the molecular level.
Medicine
In medicine, this compound is employed in the development of therapeutic peptides. These peptides can act as drugs targeting specific proteins or receptors, offering potential treatments for various diseases.
Industry
In the industrial sector, the compound is used in the production of peptide-based materials and coatings. These materials have applications in biotechnology, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of Fmoc-L-2-methylamino-7-octenoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions, allowing the sequential assembly of peptides. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis and the subsequent biological activity of the synthesized peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-L-2-amino-7-octenoic acid
- Fmoc-L-2-methylamino-6-octenoic acid
- Fmoc-L-2-methylamino-8-octenoic acid
Uniqueness
Fmoc-L-2-methylamino-7-octenoic acid is unique due to its specific structure, which includes a methylamino group at the 2-position and a double bond at the 7-position of the octenoic acid chain. This unique structure imparts distinct chemical properties and reactivity, making it a valuable building block in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oct-7-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h3,7-14,21-22H,1,4-6,15-16H2,2H3,(H,26,27)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSPRAYGIRUUIV-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178117.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B8178120.png)







